2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid
Description
2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid (CAS: 2229861-17-8) is a heterocyclic compound with the molecular formula C₁₄H₁₃ClF₃N₃O₃ and a molecular weight of 363.72 g/mol . Structurally, it features:
- A pyridine core substituted with a chlorine atom at position 2 and a carboxylic acid group at position 2.
- A pyrazole ring at position 6 of the pyridine, linked via an ether group to a 3,3,3-trifluoro-2,2-dimethylpropoxy moiety .
This compound is primarily utilized as a pharmaceutical intermediate, available in ≥95% purity for research and development purposes . Its trifluoromethyl and dimethyl groups enhance lipophilicity, while the carboxylic acid group contributes to solubility in polar solvents.
Properties
CAS No. |
2229861-17-8 |
|---|---|
Molecular Formula |
C14H13ClF3N3O3 |
Molecular Weight |
363.72 g/mol |
IUPAC Name |
2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClF3N3O3/c1-13(2,14(16,17)18)7-24-10-5-6-21(20-10)9-4-3-8(12(22)23)11(15)19-9/h3-6H,7H2,1-2H3,(H,22,23) |
InChI Key |
IHSUNZLVJQDZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=NN(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid can be approached through multiple steps:
Formation of the Pyrazole Ring: : Starting from readily available precursors, 3,3,3-trifluoro-2,2-dimethylpropanol is reacted with hydrazine hydrate, leading to the formation of a hydrazone intermediate. Cyclization under acidic conditions forms the 1H-pyrazol ring.
Substitution Reaction: : The pyrazole ring is further functionalized through a nucleophilic substitution reaction with 2-chloro-6-bromo-nicotinic acid. This involves using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide at elevated temperatures.
Final Product Purification: : The resultant compound is then purified using recrystallization from an appropriate solvent or by column chromatography.
Industrial Production Methods
Industrial production would likely optimize the aforementioned synthetic route, focusing on efficiency and yield. Continuous flow reactors could be employed to streamline reactions, improve safety, and reduce processing time.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its structure, 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid may undergo oxidation at the pyrazole ring or reduction at the chloro substituent.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur at the chloro substituent and the nicotinic acid moiety.
Hydrolysis: : The ester bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide.
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Formation of amine derivatives or dechlorinated products.
Substitution: : Formation of more substituted nicotinic acid derivatives.
Scientific Research Applications
2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C14H13ClF3N3O3 and a molar mass of 363.72 g/mol . It features a pyridine ring with chlorine and a pyrazole moiety at the 2 and 6 positions, respectively, with a trifluoromethyl group and a dimethylpropoxy side chain.
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. A general synthetic route may include careful optimization to achieve high yields and purity.
Potential Applications
The unique structure of this compound suggests potential applications, and research is ongoing to fully understand the compound's utility in these fields. Interaction studies are also crucial for understanding how this compound interacts with biological targets. These studies typically involve helping to elucidate the therapeutic potential and safety profile of the compound.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Chloro-N-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Simpler structure without pyrazole |
| 6-(Trifluoromethyl)pyridine | Lacks carboxylic acid functionality | Focused on fluorinated pyridines |
| Pyrazole derivatives | Various substitutions on pyrazole ring | Diverse biological activities |
Mechanism of Action
Effects and Molecular Targets
The compound exerts its effects through binding to specific proteins or enzymes, altering their function. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Its trifluoro groups enhance lipophilicity, facilitating cellular uptake.
Pathways Involved
Inflammatory Pathways: : Inhibition of cyclooxygenase enzymes.
Signal Transduction: : Modulation of nicotinic acid receptor activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
(a) Elexacaftor (VX-445)
- Structural Additions : Elexacaftor shares the pyridine-pyrazole backbone but incorporates a sulfonamide group and a chiral pyrrolidine ring. These modifications enhance binding to the CFTR protein’s nucleotide-binding domain (NBD1), improving corrector activity .
- Efficacy : In clinical trials, elexacaftor demonstrated a 10–15% increase in CFTR function compared to first-generation correctors like lumacaftor .
(b) 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic Acid
(c) Imidazole-Based Analogues
- Bioactivity : Compounds like 3-chloro-6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-2-carboxylic acid exhibit moderate antibacterial activity but suffer from poor aqueous solubility, limiting therapeutic utility .
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Biological Activity
2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid (CAS: 2229861-17-8) is a complex organic compound characterized by a pyridine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClF3N3O3 |
| Molar Mass | 363.72 g/mol |
| Density | 1.45 g/cm³ (predicted) |
| Boiling Point | 457.4 °C (predicted) |
| pKa | 1.44 (predicted) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the trifluoromethyl group have been shown to enhance the potency of inhibitors targeting various enzymes. For instance, studies indicate that the presence of a trifluoromethyl group can significantly improve the inhibition of enzymes such as reverse transcriptase and serotonin uptake .
- Modulation of Receptor Activity : The structural characteristics of this compound suggest potential interactions with various receptor types, which may lead to modulation of signaling pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on related pyrazole derivatives demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential anticancer activity has been explored in various studies. For example, derivatives containing pyridine and pyrazole moieties have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Enzyme Inhibition :
Research Findings
Recent literature has expanded on the biological implications of this compound:
- FDA Drug Development : The incorporation of trifluoromethyl groups into drug candidates has been shown to improve pharmacokinetic properties and efficacy against diseases such as cystic fibrosis .
- Synthesis and Characterization : Various synthetic routes have been developed for creating analogs of this compound, facilitating further research into its biological applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazole-pyridine core of this compound?
- Methodology : The pyrazole-pyridine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. For example, highlights the use of thionyl chloride to convert pyrazole-carboxylic acids to reactive intermediates like acid chlorides, enabling subsequent amide or ester bond formation. A stepwise approach is advised:
Synthesize the pyrazole ring via cyclocondensation of hydrazines with 1,3-diketones.
Couple the pyrazole to the pyridine ring using regioselective halogen displacement (e.g., chloro/fluoro substitution).
- Key Tip : Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts. Use LCMS for real-time monitoring of intermediate formation .
Q. How can structural characterization be performed to confirm regiochemistry and functional group integrity?
- Methodology : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to verify substituent positions. For example, reports δ 2.56 ppm for methyl groups adjacent to pyridine rings.
- LCMS/HPLC : Assess purity (>95%) and molecular ion consistency (e.g., ESIMS m/z 311.1 for related compounds ).
- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry, as demonstrated in for pyridazine analogs.
Advanced Research Questions
Q. What strategies address low yields in coupling the trifluoro-dimethylpropoxy group to the pyrazole ring?
- Methodology : Fluorinated ethers often require specialized conditions:
Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the trifluoro group.
Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
